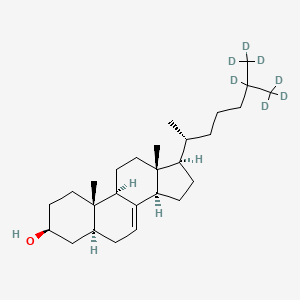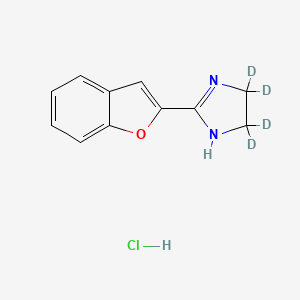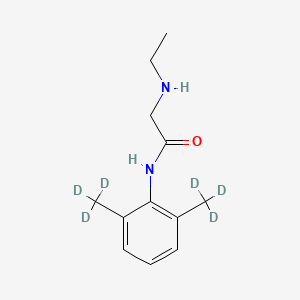
Monoethylglycinexylidide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethylglycinexylidide-d6 is a deuterium-labeled derivative of monoethylglycinexylidide. Monoethylglycinexylidide is a primary metabolite of lignocaine, formed by oxidative deethylation of lignocaine by liver cytochrome P-450 enzymes . The deuterium labeling in this compound makes it a valuable compound for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism .
準備方法
The preparation of monoethylglycinexylidide-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the monoethylglycinexylidide molecule. This process is typically carried out using deuterated reagents and solvents in a controlled laboratory environment . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
化学反応の分析
Monoethylglycinexylidide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Monoethylglycinexylidide-d6 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics and metabolic profiles of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and enzyme interactions involved in drug metabolism.
Biomedical Research: Used in studies related to liver function and hepatic clearance, particularly in the context of lignocaine metabolism.
Analytical Chemistry: Employed in the development and validation of analytical methods for quantifying drug metabolites.
作用機序
Monoethylglycinexylidide-d6 exerts its effects primarily through its interaction with liver cytochrome P-450 enzymes, similar to its non-deuterated counterpart. The deuterium atoms in the molecule can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects in drug metabolism . The molecular targets and pathways involved include the cytochrome P-450 enzyme system, which plays a crucial role in the oxidative metabolism of various drugs .
類似化合物との比較
Monoethylglycinexylidide-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Monoethylglycinexylidide: The non-deuterated form, which lacks the kinetic isotope effects observed with the deuterium-labeled version.
Lignocaine: The parent compound from which monoethylglycinexylidide is derived.
Glycinexylidide: Another metabolite of lignocaine, which differs in its metabolic pathway and pharmacokinetic properties.
The deuterium labeling in this compound provides unique advantages in research applications, particularly in studying the effects of isotopic substitution on drug metabolism and pharmacokinetics .
特性
CAS番号 |
1216698-89-3 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
212.32 g/mol |
IUPAC名 |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)/i2D3,3D3 |
InChIキー |
WRMRXPASUROZGT-XERRXZQWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC |
正規SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


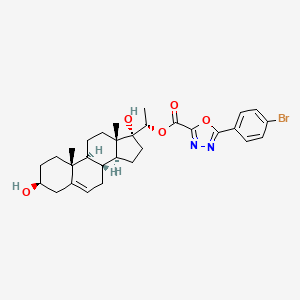

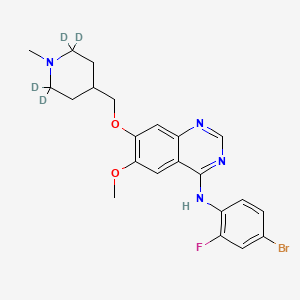
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)


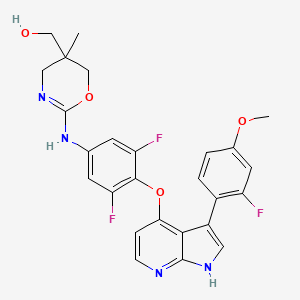

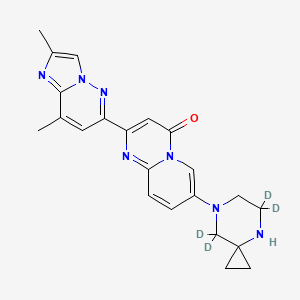
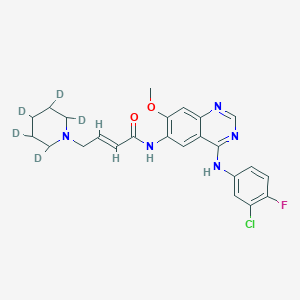
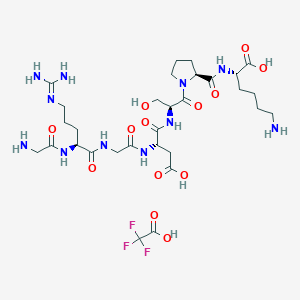
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
